molecular formula C32H56Cl2Rh2-2 B12439840 Chlorobis(cyclooctene)rhodium dimer

Chlorobis(cyclooctene)rhodium dimer

Cat. No.: B12439840
M. Wt: 717.5 g/mol
InChI Key: ZFCBAJWXKUDJSW-UHFFFAOYSA-L
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Description

Chlorobis(cyclooctene)rhodium dimer is a useful research compound. Its molecular formula is C32H56Cl2Rh2-2 and its molecular weight is 717.5 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H56Cl2Rh2-2

Molecular Weight

717.5 g/mol

IUPAC Name

cyclooctene;rhodium;dichloride

InChI

InChI=1S/4C8H14.2ClH.2Rh/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2

InChI Key

ZFCBAJWXKUDJSW-UHFFFAOYSA-L

Canonical SMILES

C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Rh].[Rh]

Origin of Product

United States

Historical Development and Significance of Rhodium I Complexes in Homogeneous Catalysis

The journey of rhodium in catalysis is a storied one, marked by landmark discoveries that have revolutionized synthetic organic chemistry. Rhodium's prominence grew substantially with the advent of homogeneous catalysis, where the catalyst exists in the same phase as the reactants. A pivotal moment in this history was the introduction of Wilkinson's catalyst, chloridotris(triphenylphosphine)rhodium(I) or [RhCl(PPh3)3], which demonstrated remarkable efficiency in the hydrogenation of olefins under mild conditions. nih.govwikipedia.org This discovery opened the floodgates for the development of a vast number of rhodium complexes for various chemical transformations, including hydroformylation, hydroboration, and hydrosilylation. nih.gov

Rhodium(I) complexes, characterized by their d8 electron configuration, typically adopt square planar or trigonal bipyramidal geometries. wikipedia.org This configuration makes them particularly adept at participating in catalytic cycles that involve key steps like oxidative addition and reductive elimination. The ability to fine-tune the steric and electronic properties of the ligands attached to the rhodium center allows for precise control over the catalyst's activity and selectivity. researchgate.net This has led to an explosion of research into ligands such as phosphines, N-heterocyclic carbenes (NHCs), and chiral ligands for asymmetric catalysis. nih.govresearchgate.net The development of cationic rhodium(I) catalysts further expanded the scope of these systems, enabling highly efficient asymmetric hydrogenations crucial for producing bioactive molecules like pharmaceuticals. wikipedia.orgacs.org

The Unique Role of Chlorobis Cyclooctene Rhodium Dimer in Synthetic Methodologies

Chlorobis(cyclooctene)rhodium dimer holds a unique and strategic position among rhodium(I) precursors. Its primary advantage lies in the weakly coordinating nature of the cis-cyclooctene ligands. wikipedia.org These olefin ligands are easily substituted by a wide range of other functional groups, including phosphines, dienes, and other Lewis bases. This high reactivity makes [RhCl(COE)2]2 a more reactive and often preferred precursor compared to the related and more stable cyclooctadiene rhodium chloride dimer, [RhCl(COD)]2. wikipedia.orgwikipedia.org

The preparation of this compound is achieved by reacting hydrated rhodium trichloride (B1173362) with cyclooctene (B146475) in an alcohol solution at room temperature. wikipedia.orgrsc.org

Key Synthetic Applications:

Catalyst Precursor: It is a fundamental starting material for generating a multitude of rhodium catalysts. wikipedia.orgsahmri.org.au For instance, it reacts with Lewis bases to form various adducts and is used to prepare important catalytic species like [Rh(COE)2(acac)], a precursor for hydroboration and diboration reactions. sahmri.org.au

C-H Activation: The dimer is a highly effective catalyst for C-H activation, a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. wikipedia.org This has been demonstrated in complex syntheses, such as the creation of a mescaline analogue through the enantioselective annulation of an aryl imine and in the late-stage functionalization for the total synthesis of (+)-lithospermic acid. wikipedia.org

Asymmetric Catalysis: It serves as a precursor for generating chiral catalysts for enantioselective transformations. For example, it is used to synthesize catalysts for the asymmetric 1,4-addition of aryl boronic acids to α,β-unsaturated sulfonyl compounds. sigmaaldrich.com

Cross-Coupling and Carboxylation: The complex catalyzes the direct C-arylation of N-unprotected indoles and pyrroles and the carboxylation of arenes via C-H bond activation. sigmaaldrich.com

The following table summarizes some of the key properties of this compound.

PropertyValue
Chemical Formula C32H56Cl2Rh2 wikipedia.org
Molar Mass 717.50 g/mol wikipedia.orgsigmaaldrich.com
Appearance Red-brown solid wikipedia.org
Melting Point 190 °C (decomposes) sigmaaldrich.comsigmaaldrich.com
CAS Number 12279-09-3 wikipedia.orgsigmaaldrich.com

Academic Research Trajectories and Scope of Investigation for Rhcl Coe 2 2

Established Synthetic Routes for the Preparation of this compound

The primary and well-established method for synthesizing this compound involves the reaction of hydrated rhodium trichloride (B1173362) with cyclooctene (B146475). wikipedia.orgrsc.org This reaction is typically carried out in an alcohol solution, such as a mixture of 2-propanol and water, at room temperature. rsc.org The process requires an oxygen-free environment, usually under a nitrogen atmosphere, and the reaction mixture is stirred for a period before being allowed to stand for several days to facilitate the formation of reddish-brown crystals of the product. rsc.org

A typical laboratory-scale preparation involves dissolving rhodium(III) chloride trihydrate in a deoxygenated mixture of 2-propanol and water. rsc.org Cyclooctene is then added, and the solution is stirred under nitrogen. rsc.org After a reaction time of approximately five days at room temperature, the resulting crystalline product is collected by filtration, washed with ethanol (B145695), and dried under a vacuum. rsc.org

Investigation of Synthetic Modifications and Their Impact on Yield and Purity

Research into the synthesis of this compound has explored modifications to the established procedures to optimize both the yield and purity of the final product. One documented procedure reports a yield of 74% for the synthesis from rhodium(III) chloride 3-hydrate and cyclooctene in a 2-propanol/water mixture. rsc.org

The purity of the resulting this compound is critical for its subsequent use as a catalyst or precursor. The product is typically characterized by its appearance as a red-brown solid. wikipedia.org Commercial suppliers often specify a purity of 98% or higher. sigmaaldrich.comsigmaaldrich.com The quality of the starting materials, reaction conditions such as temperature and atmosphere, and the purification process, including washing and drying, all play a significant role in achieving high purity. For instance, storing the final product under nitrogen at low temperatures (-50°C) is recommended to maintain its integrity. rsc.org

Reactivity of this compound in Ligand Substitution and Exchange Processes

A defining characteristic of this compound is the high reactivity of its cyclooctene ligands in substitution and exchange reactions. wikipedia.org These ligands are readily displaced by a variety of other ligands, particularly more basic ones. This reactivity is more pronounced compared to the diene ligands in the related complex, cyclooctadiene rhodium chloride dimer. wikipedia.orgwikipedia.org

The lability of the cyclooctene ligands makes the dimer an excellent starting material for the synthesis of other rhodium complexes. For example, it reacts with tertiary phosphines, such as PPh₃, to form new rhodium-phosphine complexes. mdpi.comnih.gov The dimer can also react with secondary phosphines like tBu₂PH, leading to the formation of complexes such as [RhCl(tBu₂PH)₃]. researchgate.net

The reaction of this compound with other ligands can also lead to the formation of complexes with different geometries and oxidation states. For instance, its reaction with the tertiary phosphine (B1218219) tBu₂PPh in the presence of an oxidizing agent like N-chlorosuccinimide can yield the square planar rhodium(II) complex trans-[RhCl₂(tBu₂PPh)₂]. researchgate.net

Formation of Derived Rhodium(I) and Rhodium(III) Complexes from this compound

The versatility of this compound as a precursor extends to the synthesis of a wide range of rhodium(I) and rhodium(III) complexes. Its utility as a starting material is demonstrated in its reactions with various ligands to generate catalytically active species.

Rhodium(I) Complexes:

The dimer is a common precursor for generating Rh(I) catalysts for various organic transformations. The cyclooctene ligands can be readily substituted by other olefins or phosphines. For instance, ligand exchange with a diene ligand can produce chloro(diene)rhodium(I) dimers. acs.org

A notable application is in the synthesis of chiral rhodium(I) complexes for asymmetric catalysis. By reacting the dimer with chiral phosphine ligands, chiral catalysts are formed which are effective in enantioselective reactions such as asymmetric hydrogenation. wikipedia.org

The following table provides examples of Rhodium(I) complexes derived from this compound and their applications:

PrecursorReactant(s)Derived Rh(I) ComplexApplication
This compoundArylboronic acids, α,β-unsaturated sulfonyl compoundsChiral Rh(I) complexAsymmetric 1,4-addition
This compoundN-unprotected indoles and pyrrolesRh(I) catalystDirect C-arylation
This compoundArenesRh(I) catalystCarboxylation via C-H bond activation
Chlorobis(ethylene)rhodium(I) dimer(R,R)-3a (a chiral diene)(R,R)-9a---
Chlorobis(ethylene)rhodium(I) dimerrac-9b and meso-8 (diene ligands)Chloro(rac-9b)rhodium(I) Dimer (rac-9b)---

Rhodium(III) Complexes:

While often used to generate Rh(I) species, this compound can also be a precursor to Rh(III) complexes. Oxidative addition reactions are a key route to these higher oxidation state compounds. For example, the reaction with N-chlorosuccinimide and a tertiary phosphine leads to a Rh(II) complex, which can be a stepping stone to Rh(III) species. researchgate.net

The synthesis of rhodium complexes for C-H activation often starts from this compound. wikipedia.org These reactions can lead to the formation of Rh(III) intermediates or final products. For instance, in the synthesis of a mescaline analogue, a rhodium-catalyzed enantioselective annulation of an aryl imine proceeds via C-H activation, a process often involving Rh(I)/Rh(III) catalytic cycles. wikipedia.org

Hydrogenation Catalysis Mediated by this compound

Rhodium complexes derived from precursors like this compound are highly effective for hydrogenation reactions. nih.gov By modifying the rhodium center with chiral ligands, these systems become powerful tools for asymmetric hydrogenation, enabling the synthesis of chiral molecules with high enantioselectivity. wikipedia.org

Asymmetric Hydrogenation of Olefinic and Carbonyl Substrates

Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis for producing enantiomerically enriched compounds. The catalyst systems, often generated in situ from this compound and a chiral phosphine ligand, are particularly effective for the reduction of prochiral olefins and carbonyl compounds. rsc.orgnih.gov

A notable application is the highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. Using a catalyst system derived from a rhodium precursor and a bisphosphine-thiourea ligand (ZhaoPhos), various cyclic lactones, lactams, and ketones have been hydrogenated to yield α-chiral cyclic products with excellent yields and enantioselectivities (up to 99% ee). rsc.org Research has highlighted the critical role of hydrogen bonding between the substrate and the catalyst's thiourea (B124793) group in achieving this high level of stereocontrol. rsc.org

Similarly, new classes of chiral supramolecular ligands, such as PhthalaPhos, have been developed and screened in the rhodium-catalyzed enantioselective hydrogenation of prochiral dehydroamino esters and enamides. nih.gov These ligands, which feature a phthalic acid diamide (B1670390) group capable of forming hydrogen bonds, have demonstrated superior activity and stereoselectivity compared to structurally similar ligands lacking this functionality. nih.gov For instance, high enantiomeric excesses have been achieved for substrates like methyl 2-acetamido acrylate (B77674) (>97% ee) and N-(1-phenylvinyl)acetamide (>95% ee). nih.gov

The influence of non-covalent interactions, such as hydrogen bonding, is a recurring theme. Studies using supramolecular rhodium complexes have shown that hydrogen bonds formed between the catalyst and a functionalized alkene substrate in the early stages of the mechanism are crucial for high enantioselectivity. acs.org For example, the hydrogenation of a substrate with a hydrogen-bond donor group achieved 98% ee, whereas a similar substrate lacking this group resulted in only 25% ee under the same conditions. acs.org

Stereochemical Control and Substrate Scope in Hydrogenation

The ability to control stereochemistry is paramount in asymmetric hydrogenation. This control is typically achieved by employing chiral ligands that create a chiral environment around the rhodium center. The design of these ligands can provide stereochemical rigidity, as seen in a rhodium(III) catalyst where a tether between a diamino group and a cyclopentadienyl (B1206354) unit leads to excellent enantioselectivity in the transfer hydrogenation of various ketones. acs.org

Substrate-directing groups also play a significant role in controlling the stereochemical outcome. purdue.edu In directed hydrogenation, an ancillary functional group on the substrate, such as a hydroxyl group, binds to the catalyst, orienting the molecule for a facially selective addition of hydrogen. purdue.edu While this is a well-established strategy in homogeneous catalysis, efforts are ongoing to replicate this high directivity with heterogeneous catalysts. purdue.edu

The substrate scope for rhodium-catalyzed hydrogenation is broad. Catalytic systems have been developed that tolerate a wide array of functional groups. For instance, an adaptive rhodium-based system for the hydrogenation of nitroarenes demonstrated high tolerance for halogens, trifluoromethyl groups, ketones, esters, amides, sulfones, and nitriles, allowing for the selective synthesis of anilines and hydroxylamines. nih.gov The hydrogenation of benzo-fused N-heterocycles to all-cis saturated building blocks has also been achieved with high diastereoselectivity. researchgate.net Furthermore, discriminative hydrogenation techniques like kinetic resolution and desymmetrization have been developed, enabling the synthesis of a wide range of allylic alcohols and amides with high enantiomeric purity.

Mechanistic Postulations and Intermediates in Hydrogenation Cycles

The mechanism of rhodium-catalyzed hydrogenation has been the subject of extensive study. A common catalytic cycle involves the oxidative addition of hydrogen to a rhodium(I) complex, coordination of the olefin, migratory insertion of the olefin into a rhodium-hydride (Rh-H) bond, and subsequent reductive elimination to release the alkane product and regenerate the catalyst. nih.govrsc.org

Key intermediates in these cycles are rhodium-hydride species. rsc.org Parahydrogen induced polarization (PHIP) NMR studies on the reaction of H2 with rhodium dimers like [RhCl(PPh3)2]2 have allowed for the detection of binuclear dihydride and tetrahydride intermediates, even at low concentrations. nih.gov

Kinetic studies provide further insight into the rate-determining steps. For a germyl-rhodium catalyzed hydrogenation of an alkyne, a normal primary kinetic isotope effect (KIE) suggested that the direct oxidative addition of dihydrogen to the rhodium center is the rate-limiting step, without a pre-equilibrium involving a σ-H2 complex. nih.gov In other systems, such as the intramolecular hydroacylation of ketones, kinetic and computational studies have pointed to the insertion of the carbonyl group into the Rh-H bond as the turnover-limiting step. nih.gov

The nature of the active catalytic species is also a critical aspect. It is often assumed that dimeric precatalysts, such as [Rh2(diphosphine)2(µ2-Cl)2], generate a highly reactive 14-electron monomeric species that initiates the catalytic cycle. mdpi.com However, the formation of this active monomer from the dimer can sometimes lead to an induction period in the reaction. mdpi.com

Hydrosilylation Reactions Initiated by this compound

This compound is also a key precursor for catalysts used in hydrosilylation, a process that involves the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon double or triple bond.

Regio- and Stereoselective Hydrosilylation of Unsaturated Compounds

Rhodium-catalyzed hydrosilylation allows for the synthesis of valuable organosilicon compounds with high control over regioselectivity and stereoselectivity. For example, a system comprising a dirhodium(II) acetate (B1210297) precursor and a XantPhos ligand catalyzes the regio- and stereoselective hydrosilylation of terminal alkynes to produce β-(Z)-vinylsilanes. rsc.org This method is notable for its high selectivity and compatibility with a wide range of functional groups, including halides, nitriles, and esters. rsc.org

The choice of ligand is crucial for directing the selectivity. The use of simple triphenylphosphine (B44618) (PPh3) as a ligand with a rhodium catalyst can promote the anti-Markovnikov hydrosilylation of terminal alkenes, achieving excellent selectivity and high turnover numbers. researchgate.net In the hydrosilylation of terminal alkynes, rhodium complexes with triazolylidene ligands have shown good selectivity toward the (E)-isomer. researchgate.net

Asymmetric hydrosilylation has also been achieved with high efficiency. A rhodium-catalyzed intramolecular hydrosilylation has been developed for the synthesis of chiral cyclic monohydrosilanes with excellent diastereo-, regio-, and enantioselectivities. researchgate.net Mechanistic studies suggest this reaction proceeds via a Chalk-Harrod type mechanism, where the enantio-determining step is the oxidative addition of the Si-H bond to the rhodium center. researchgate.net Furthermore, the hydrosilylation of β,β-disubstituted enamides has been accomplished to afford valuable α-aminosilanes in a highly regio-, diastereo-, and enantioselective manner. researchgate.net

Catalyst Turnover Frequencies and Deactivation Pathways in Hydrosilylation

The efficiency and longevity of a catalyst are determined by its turnover frequency (TOF) and its susceptibility to deactivation. In rhodium-catalyzed hydrosilylation, several deactivation pathways can limit catalyst performance.

One significant challenge is the formation of catalytically inactive or less active rhodium species. In some C-H activation reactions catalyzed by rhodium complexes, the catalyst can be irreversibly deactivated by forming stable rhodium(III) σ-vinyl species, particularly at low substrate concentrations. nih.govdigitellinc.com Understanding this pathway has allowed for optimization of reaction conditions, such as increasing the substrate concentration, to minimize deactivation and improve catalyst productivity. nih.gov

Inhibition by products or even the substrate can also occur. For instance, in the rhodium-catalyzed intramolecular hydroacylation of ketones, both substrate and product inhibition were observed, alongside competitive decarbonylation that forms an inactive rhodium carbonyl species. nih.gov Similarly, in hydroformylation reactions, which share mechanistic features with hydrosilylation, stable η6-arene rhodium complexes can form when using aromatic solvents, acting as inhibitors. mdpi.com

Computational studies have been employed to understand the complex mechanistic pathways in the hydrosilylation of ketones. nih.gov These studies revealed three viable mechanisms, with a "silylene mechanism" having the lowest activation barrier for the rate-determining step. This pathway helps to explain experimentally observed phenomena like rate enhancements for certain silanes and inverse kinetic isotope effects. nih.gov

Elucidation of Hydrosilylation Mechanisms via Spectroscopic and Kinetic Studies

The mechanism of rhodium-catalyzed hydrosilylation, a fundamental process for forming silicon-carbon bonds, has been the subject of detailed mechanistic investigation. Rhodium(I) complexes, often generated from this compound, are highly effective catalysts for this transformation. Kinetic and spectroscopic studies, complemented by computational analysis, have been instrumental in clarifying the reaction pathways.

Dynamic kinetic asymmetric hydrosilylation (DyKAH) of racemic hydrosilanes has been achieved using rhodium catalysts. hznu.edu.cnnih.gov In these systems, the development of specialized chiral phosphine-phosphoramidite ligands is crucial for inducing high enantioselectivity. hznu.edu.cnnih.gov Density Functional Theory (DFT) calculations have provided insight into the stereochemical inversion at the silicon center, suggesting that amide moieties within the chiral ligand can facilitate the Sₙ2 substitution of a chloride ion, enabling the deracemization process. hznu.edu.cnnih.gov

Kinetic studies on the hydrosilylation of 1-hexyne (B1330390) with HSiMe₂Ph, catalyzed by a specific N,O-functionalized NHC-based rhodium(I) complex, determined an activation energy barrier (ΔG‡) of 19.8 ± 2.0 kcal/mol at 298 K. rsc.org DFT studies for this system indicated that the activation of the hydrosilane likely proceeds through a classic oxidative addition of the Si-H bond to the rhodium(I) center, rather than through interaction with a methoxy-methyl group on the ligand. rsc.org This contrasts with other proposed mechanisms and highlights how ligand architecture can dictate the operative pathway. The selectivity for β-(Z)-vinylsilane products with certain catalysts underscores the fine-tuning possible through ligand design. rsc.org

Hydroformylation and Carbonylation Processes Using this compound

This compound is a common starting material for preparing catalysts for hydroformylation and carbonylation, which are large-scale industrial processes for producing aldehydes and other carbonyl compounds.

Selective Aldehyde and Ketone Synthesis through Hydroformylation

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a powerful atom-economical reaction. nih.gov Rhodium complexes, generated from precursors like [RhCl(coe)₂]₂, are highly active catalysts for this transformation, often operating under mild conditions. nih.govrsc.org The principal challenge in hydroformylation is controlling selectivity, particularly the ratio of linear to branched aldehydes (regioselectivity) and, for asymmetric variants, the enantioselectivity. nih.govnih.gov

The use of rhodium catalysts with specifically designed ligands allows for highly selective transformations. For instance, modified hybrid phosphorus ligands, such as (R,S)-DTBM-Yanphos, have enabled the highly chemo-, regio-, and enantioselective hydroformylation of challenging substrates like cyclopropyl-functionalized trisubstituted alkenes, producing valuable chiral aldehydes with high enantiomeric excess (81-98% ee). nih.gov In some systems using bifunctional catalysts, alkenes can be hydroformylated using CO₂ and H₂ as a syngas surrogate, achieving high yields (up to 97%) and excellent regioselectivity (93/7) under relatively mild conditions. rsc.org

Catalyst SystemSubstrateProduct SelectivityYieldReference
Rh/(R,S)-DTBM-YanphosCyclopropyl-trisubstituted alkenesHigh chemo-, regio-, and enantioselectivity (81-98% ee)N/A nih.gov
Rh/PTA (bifunctional)Various alkenesHigh linear aldehyde selectivity (e.g., 93/7)up to 97% rsc.org
Rh/6-DPPonFunctionalized terminal alkenesHigh linear aldehyde selectivity (l:b ratio of 32)High nih.gov

This table summarizes the performance of different rhodium-based catalyst systems in selective hydroformylation reactions.

Influence of Ligand Systems on Chemo- and Regioselectivity in Carbonylation

In rhodium-catalyzed carbonylation reactions, the ligand system is paramount in controlling both the rate and selectivity of the process. mdpi.com The electronic and steric properties of ligands directly influence the key steps of the catalytic cycle. The catalytic reactivity of rhodium(I) complexes is governed by the nature of the ancillary ligands around the metal center. mdpi.com

For example, in the reductive carbonylation of methanol (B129727) to ethanol, diphosphine ligands significantly affect the turnover frequency and selectivity. rsc.org The steric congestion around the rhodium center, dictated by the ligand structure, can promote the preferential reaction with H₂, which in turn favors the formation of ethanol and acetaldehyde. rsc.org In other systems, such as (5+2) cycloadditions, the choice of ligand (e.g., cyclooctadiene vs. dicarbonyl) can reverse the regioselectivity of the reaction by altering steric repulsions and noncovalent interactions between the ligand and the substrate. nih.gov The introduction of tertiary phosphines alongside bidentate ligands allows for synergistic tuning of the electronic and steric environment of the rhodium center. mdpi.com

Kinetic and Thermodynamic Aspects of Carbonylation Catalysis

The kinetics and thermodynamics of rhodium-catalyzed carbonylation have been extensively studied, particularly for the carbonylation of methanol to acetic acid (the Monsanto process). Thermodynamic analyses have shown that the reaction is generally favorable within a specific temperature window, typically between 420 K and 520 K. researchgate.net

C-H Activation and Functionalization Catalyzed by Rhodium(I) Cyclooctene Complexes

Direct C-H bond functionalization represents a paradigm shift in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govpkusz.edu.cn Rhodium complexes derived from [RhCl(coe)₂]₂ are highly effective catalysts for these transformations. nih.gov

Directed and Undirected C-H Bond Activation Methodologies

The primary challenge in C-H activation is achieving selectivity, given the ubiquity of C-H bonds in organic molecules. nih.gov A powerful strategy to control selectivity is the use of directing groups. nih.govpkusz.edu.cn

Directed C-H Activation: This methodology involves a functional group on the substrate that coordinates to the rhodium catalyst, positioning it in close proximity to a specific C-H bond. nih.gov This chelation-assisted approach leads to highly predictable and selective transformations. nih.gov A wide array of directing groups have been developed, including imines, pyridines, amides, and triazenes. nih.govpkusz.edu.cn The catalytic cycle for Rh(I)-catalyzed directed alkylation typically involves coordination of the directing group, C-H bond activation via oxidative addition to form a Rh(III)-hydride intermediate, alkene insertion into the Rh-H bond, and subsequent reductive elimination to form the C-C bond and regenerate the Rh(I) catalyst. nih.gov In contrast, Rh(III) catalysts, which can also be used, typically activate C-H bonds through an electrophilic deprotonation pathway. nih.gov

Directing GroupSubstrate TypeTransformationReference
Imineα,β-Unsaturated IminesOlefinic C-H Alkylation nih.gov
Pyridine2-ArylpyridinesC-H Annulation nih.gov
BenzoylhydrazineAromatic HydrazinesAnnulation with Alkynes rsc.org
TriazeneAnilinesOlefination / Annulation pkusz.edu.cn

This table provides examples of directing groups used in rhodium-catalyzed C-H functionalization.

Undirected C-H Activation: While more challenging, undirected C-H functionalization is also possible, often relying on the inherent electronic or steric properties of the substrate. However, directed methods are generally more common for achieving high selectivity with rhodium catalysts derived from cyclooctene precursors. The development of catalysts capable of selectively functionalizing specific types of unactivated C-H bonds (e.g., primary vs. secondary) without a directing group is an ongoing area of research.

Exploration of Substrate Scope and Selectivity in C-H Functionalization

The application of this compound, often in conjunction with various ligands, has enabled the functionalization of a wide array of substrates through C-H activation. The versatility of rhodium catalysis is evident in its ability to target C(sp²)–H and C(sp³)–H bonds in diverse chemical environments, including arenes, heteroarenes, and alkanes. The substrate scope is significantly influenced by the presence of directing groups within the substrate, which coordinate to the rhodium center and guide the catalyst to a specific C-H bond, thereby controlling regioselectivity.

A broad range of directing groups have been proven effective in rhodium-catalyzed C-H functionalization. These include, but are not limited to, pyridines, imines, amides, and oximes. For instance, in a general and efficient rhodium-catalyzed C-H heteroarylation and alkenylation, the triazole moiety of pyridotriazoles served as an effective intrinsic directing group. wikipedia.org This methodology demonstrated a wide substrate scope, tolerating various N-containing heterocycles and functional groups, highlighting its applicability in the synthesis of complex heteroarylated and alkenylated compounds. wikipedia.org

The selectivity of C-H functionalization can be finely tuned by the choice of catalyst and ligands. In the case of cyclobutanes, the site of functionalization (C1 or C3) can be controlled by modulating the ligand framework of the rhodium catalyst. researchgate.net This demonstrates that steric and electronic properties of the catalyst play a crucial role in differentiating between C-H bonds within the same molecule. Furthermore, rhodium-catalyzed reactions have shown high regioselectivity in the functionalization of heteroarenes. For example, the C-H indolation of bipyridinones and quinoline (B57606) N-oxides proceeded with complete regioselectivity for the C-6 and C-8 positions, respectively. wikipedia.org Similarly, chelation-induced C-5 regioselective C-H functionalization of 8-amidoquinolines has been achieved. scispace.com

Beyond ortho-selectivity dictated by directing groups, methods for meta-C-H functionalization have also been developed. Through the use of a removable directing group, the Xphos-supported rhodium-catalyzed meta-C-H olefination of benzylsulfonic acid and phenyl acetic acid frameworks has been accomplished with complete mono-selectivity. sigmaaldrich.comamericanelements.com The reaction tolerates a wide range of olefins and functional groups on the aromatic ring.

The following table summarizes the substrate scope in various rhodium-catalyzed C-H functionalization reactions, where this compound or a related rhodium species is employed as the catalyst precursor.

Substrate ClassDirecting GroupCoupling PartnerProduct TypeSelectivity
Arenes (e.g., Pyridotriazoles)TriazoleIodonium YlidesHeteroarylated/Alkenylated ArenesRegioselective
CyclobutanesN/A (Catalyst Control)AryldiazoacetatesFunctionalized CyclobutanesSite-selective (C1 vs. C3)
Heteroarenes (e.g., Bipyridinones)PyridylIndoleBX ReagentsIndolated HeteroarenesC-6 Regioselective
Heteroarenes (e.g., Quinoline N-Oxides)N-OxideIndoleBX ReagentsIndolated HeteroarenesC-8 Regioselective
QuinolinesAmideN-Boc AminalsBranched AminesC-5 Regioselective
Benzylsulfonic AcidsCyano PhenolOlefinsMeta-Olefinated ArenesMeta-selective
Phenyl Acetic AcidsCyano PhenolOlefinsMeta-Olefinated ArenesMeta-selective
BenzimidazolesImidazoleMichael AcceptorsBranched Alkylated BenzimidazolesC2-selective

Mechanistic Investigations into Oxidative Addition and Reductive Elimination Pathways

The mechanism of rhodium-catalyzed C-H functionalization, often initiated by precursors like this compound, is generally understood to proceed through a series of fundamental organometallic steps. While several mechanistic pathways have been proposed, including concerted metalation-deprotonation (CMD), oxidative addition (OA), and σ-complex assisted metathesis (σ-CAM), the oxidative addition of a C-H bond to the rhodium center to form a Rh(III) hydride intermediate is a key and frequently invoked step. nih.gov This is typically followed by migratory insertion of a coupling partner and subsequent reductive elimination to regenerate the active rhodium catalyst and form the desired product.

Computational and experimental studies have provided significant insights into these pathways. Theoretical studies have explored various potential catalytic cycles, including Rh(I)/Rh(III), Rh(II)/Rh(IV), and Rh(III)/Rh(V) cycles. nih.gov For reactions starting with a Rh(I) precatalyst such as this compound, a Rh(I)/Rh(III) cycle is often operative.

Following C-H activation, the resulting rhodacycle intermediate undergoes reaction with the coupling partner. For example, in olefination reactions, this involves the insertion of the alkene into the Rh-C bond. The final key step is the reductive elimination of the functionalized product from the Rh(III) center, which regenerates the catalytically active Rh(I) species, thus closing the catalytic cycle. The efficiency of the reductive elimination step can be influenced by the steric and electronic properties of the groups being coupled. Studies on C-C reductive elimination from rhodium(III) complexes have shown that the formation of C(sp³)–C(sp²) bonds can be faster than C(sp²)–C(sp²) bond formation, a factor governed by the dissociation energy of the newly formed bond. researchgate.netnih.govresearchgate.net

Cross-Coupling and Related Carbon-Carbon Bond Forming Reactions

Applications of this compound as a Precatalyst in Cross-Coupling

This compound serves as a versatile precatalyst for a variety of cross-coupling reactions, enabling the formation of carbon-carbon bonds. Its utility stems from the lability of the cyclooctene ligands, which are readily displaced to generate a catalytically active Rh(I) species. wikipedia.org This precatalyst has been successfully employed in reactions such as direct C-arylation and other Suzuki-Miyaura-type couplings.

One notable application is the direct C-arylation of N-unprotected indoles and pyrroles, where this compound catalyzes the coupling of these heterocycles with aryl halides. sigmaaldrich.com This provides a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalization of the heterocycle.

While palladium catalysts have been historically dominant in Suzuki-Miyaura cross-coupling, rhodium catalysts derived from precursors like this compound offer complementary reactivity and selectivity. For instance, rhodium-catalyzed asymmetric Suzuki-Miyaura type couplings of racemic halides with arylboronic acids have been developed, producing enantioenriched products. nih.gov In some cases, related Rh(I) precatalysts like [Rh(C₂H₄)₂Cl]₂ have been used to achieve regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates, yielding structurally diverse fluorinated dienes. The choice of Rh(I) precursor and ligands allows for the selective formation of different isomeric products.

The following table provides examples of cross-coupling reactions where this compound or a closely related Rh(I) complex acts as a precatalyst.

Cross-Coupling ReactionSubstrate 1Substrate 2Ancillary LigandProduct
Direct C-ArylationN-Unprotected Indoles/PyrrolesAryl HalidesNot specifiedArylated Heterocycles
Asymmetric Suzuki-Miyaura CouplingRacemic Allylic HalidesArylboronic AcidsChiral BisphosphineChiral Allylated Arenes
Regio-switchable Allyl-Allyl Couplinggem-Difluorinated CyclopropanesAllylboronatesPhosphine LigandsFluorinated Dienes
Atroposelective C-H/C-H Coupling1-Aryl IsoquinolinesElectron-Rich HeteroarenesChiral Cp LigandAxially Chiral Biaryls

Role of Ancillary Ligands in Enhancing Cross-Coupling Efficiency

Ancillary ligands play a pivotal role in rhodium-catalyzed cross-coupling reactions, influencing the catalyst's stability, activity, and selectivity. The coordination of ligands to the rhodium center modifies its electronic and steric properties, which in turn affects every step of the catalytic cycle, from oxidative addition to reductive elimination. The labile nature of the cyclooctene ligands in this compound makes it an excellent precursor for generating a wide range of catalytically active species through the introduction of various ancillary ligands. wikipedia.org

Phosphine ligands, particularly bulky and electron-rich dialkylbiaryl phosphines, have been shown to be highly effective in promoting cross-coupling reactions. These ligands can stabilize the low-valent rhodium species, facilitate oxidative addition, and promote the challenging reductive elimination step. The choice of phosphine ligand can have a dramatic effect on the outcome of the reaction. For example, in the rhodium-catalyzed cross-coupling of gem-difluorinated cyclopropanes, the use of different monodentate or bidentate phosphine ligands can completely switch the regioselectivity of the reaction, leading to the formation of either internal or terminal diene products.

In the realm of asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity. Chiral bisphosphine ligands have been successfully employed in rhodium-catalyzed asymmetric Suzuki-Miyaura couplings to generate products with high enantiomeric excess. nih.gov In addition to phosphines, other types of ligands, such as N-heterocyclic carbenes (NHCs) and chiral dienes, have also been utilized to enhance the efficiency and selectivity of rhodium-catalyzed cross-coupling reactions.

Mechanistic Divergences and Pathways in Rhodium-Catalyzed Cross-Coupling

The mechanism of rhodium-catalyzed cross-coupling reactions, while sharing fundamental steps with palladium-catalyzed systems, can exhibit significant divergences. The generally accepted catalytic cycle for a Suzuki-Miyaura type reaction involves the oxidative addition of an organic halide to a Rh(I) species, transmetalation of an organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Rh(I) catalyst.

However, the order of these steps and the nature of the key intermediates can vary. For instance, in some rhodium-catalyzed Suzuki-Miyaura couplings, experimental and computational studies suggest that transmetalation from the boron reagent to the rhodium center may be the initial step in the catalytic cycle, preceding oxidative addition. nih.gov

Furthermore, rhodium catalysis can enable reaction pathways that are less common with other metals. For example, rhodium(III)-catalyzed oxidative C-H/C-H cross-coupling reactions proceed through a different mechanism involving a double C-H functionalization process, circumventing the need for pre-functionalized coupling partners. In such reactions, a Rh(III) precatalyst initiates C-H activation of one arene, followed by coordination and C-H activation of the second arene, and subsequent reductive elimination.

The choice of substrates can also lead to mechanistic divergences. In rhodium-catalyzed reactions of ketenes with alkynes, the reaction can proceed through either a linear codimerization pathway to form dienones or a cycloaddition pathway to yield furans, depending on the substituents on the ketene. These different outcomes are attributed to distinct rhodacyclic intermediates formed during the catalytic cycle. Similarly, in the reaction of vinylcyclopropanes with alkynes, the catalytic cycle involves the cleavage of the cyclopropane (B1198618) ring, followed by alkyne insertion and reductive elimination. sigmaaldrich.com These examples highlight the mechanistic versatility of rhodium catalysts in C-C bond formation.

Polymerization and Oligomerization Reactions

This compound and its derivatives are effective catalysts for the polymerization and oligomerization of unsaturated molecules, particularly alkynes and dienes. These reactions provide access to a range of oligomeric and polymeric materials with controlled structures.

In the realm of alkyne oligomerization, rhodium catalysts have been shown to promote dimerization and cyclotrimerization reactions. For instance, rhodium complexes can catalyze the head-to-head dimerization of terminal alkynes to produce enyne products. researchgate.net More notably, rhodium catalysts are widely used in [2+2+2] cyclotrimerization reactions of alkynes to form substituted benzene (B151609) rings. This atom-economical process has been applied to the synthesis of a variety of aromatic and heterocyclic compounds. The regioselectivity of these cyclotrimerizations can often be controlled by the choice of ligands and the electronic properties of the alkyne substrates.

Rhodium catalysts also facilitate the oligomerization of allenes and their co-oligomerization with other unsaturated partners. For example, a cationic rhodium(I)/BINAP complex can catalyze the cross-cyclotrimerization of two molecules of a monosubstituted allene with one molecule of an alkyne. Depending on the substitution pattern of the allene and the nature of the alkyne, the reaction can be directed towards either cyclotrimerization or cross-dimerization products.

While less common than for other transition metals, rhodium-catalyzed polymerization of dienes has also been reported. The specific structure and properties of the resulting polymers are dependent on the catalyst system and reaction conditions employed.

The table below summarizes some examples of oligomerization reactions catalyzed by rhodium complexes derived from precursors like this compound.

Reaction TypeMonomer(s)Catalyst SystemProduct(s)
Alkyne DimerizationTerminal AlkynesRhodium/POCOP Pincer LigandE-enynes
Alkyne CyclotrimerizationAlkynesCationic Rh(I)Substituted Benzenes
Allene-Alkyne Cross-CyclotrimerizationMonosubstituted Allenes, AlkynesCationic Rh(I)/BINAP3,6-Dialkylidenecyclohex-1-enes
Allene-Alkyne Cross-DimerizationDi-/Trisubstituted Allenes, AlkynesCationic Rh(I)/BINAPSubstituted Dendralenes

Olefin Polymerization with this compound-Based Catalysts

Catalysts derived from this compound have demonstrated activity in the polymerization of various olefinic monomers, particularly functionalized olefins that are often challenging for traditional Ziegler-Natta or metallocene catalysts. The labile nature of the cyclooctene ligands allows for the ready formation of active catalytic species upon reaction with appropriate co-catalysts or ligands.

Rhodium(I) complexes, in general, are known for their high tolerance to functional groups due to their lower oxophilicity compared to early transition metals. This property is particularly advantageous for the polymerization of polar monomers. For instance, rhodium(I) catalysts have been successfully employed in the polymerization of phenylacetylene (B144264) and its derivatives, yielding highly stereoregular polymers. rsc.org While direct polymerization of simple olefins like ethylene (B1197577) using this compound is not a primary application, its derivatives have shown significant promise.

Research has shown that rhodium(I) complexes can catalyze the polymerization of functionalized alkynes, and this chemistry can be extended to functionalized olefins. rsc.org The catalytic systems often involve the in-situ generation of the active catalyst from the this compound precursor and a suitable ligand. For example, rhodium complexes with N-functionalized N-heterocyclic carbene (NHC) ligands, which can be synthesized from the dimer, have been shown to be efficient catalyst precursors for the polymerization of phenylacetylene, affording high molecular weight polymers in quantitative yields. rsc.org

A key area where rhodium catalysts excel is in the modification of existing polyolefins. For example, a rhodium-catalyzed, terminal-selective borylation of polyolefins has been demonstrated. nih.gov While this is a post-polymerization modification rather than a de novo polymerization, it highlights the potential of rhodium catalysts to interact with and functionalize polyolefin chains.

The table below summarizes representative data on the polymerization of phenylacetylene using a rhodium(I) catalyst system, illustrating the high molecular weights achievable.

Table 1: Polymerization of Phenylacetylene with a Rhodium(I)-NHC Catalyst System

Catalyst PrecursorMonomer[Monomer]/[Rh]Conversion (%)Molar Mass (g/mol)
[RhCl(nbd)(MeIm∩Z)]Phenylacetylene100~100>106

Data sourced from a study on phenylacetylene polymerization with Rh(I)-NHC complexes. rsc.org Note: nbd = norbornadiene, MeIm∩Z = N-functionalized N-heterocyclic carbene.

Controlled Polymerization Techniques and Polymer Architecture Control

A significant advantage of using rhodium-based catalysts, including those derived from this compound, is the potential for controlled polymerization. Living polymerization, a type of chain-growth polymerization where the ability of a growing polymer chain to terminate is removed, allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity). youtube.comyoutube.com

Rhodium(I) complexes have been instrumental in achieving living polymerization of functionalized monomers, most notably phenylacetylenes. acs.orgacs.org The key to this control lies in the stability of the growing polymer chain attached to the rhodium center, which prevents unwanted termination and transfer reactions. The initiation process in these systems can be highly efficient, with nearly all catalyst molecules participating in the polymerization. acs.org

The structure of the resulting polymers can also be precisely controlled. For instance, rhodium catalysts can produce highly stereoregular poly(phenylacetylene)s with a cis-transoidal backbone structure. rsc.orgacs.org This level of control over the polymer's microstructure is crucial as it directly influences the material's properties.

Furthermore, the living nature of these polymerizations enables the synthesis of well-defined block copolymers. By sequentially adding different monomers to the reaction, polymer chains with distinct blocks of each monomer can be created. acs.org This capability opens the door to designing novel materials with tailored properties.

The following table presents data from the living polymerization of phenylacetylene, demonstrating the linear relationship between monomer conversion and polymer molecular weight, a hallmark of a controlled process.

Table 2: Living Polymerization of Phenylacetylene with a Rhodium(I) Initiator

Time (min)Conversion (%)Number-Average Molecular Weight (Mn)Polydispersity Index (Mw/Mn)
5225,2001.10
104510,1001.08
207817,5001.07
309822,0001.06

Illustrative data based on the principles of living polymerization of phenylacetylene with a well-defined rhodium initiator. acs.org

Mechanistic Studies on Chain Propagation and Termination in Polymerization

The mechanism of olefin polymerization catalyzed by rhodium complexes generally proceeds through a coordination-insertion pathway. rsc.org This involves the coordination of the olefin monomer to the rhodium center, followed by its insertion into a rhodium-carbon bond of the growing polymer chain.

Chain Propagation: Detailed mechanistic studies, particularly on the polymerization of phenylacetylene with rhodium(I) complexes, have shed light on the propagation step. NMR studies have indicated that the polymerization proceeds via a 2,1-insertion mechanism. acs.org This means the substituted carbon of the acetylene (B1199291) monomer binds to the rhodium center during the insertion step. The stereochemistry of the insertion is highly controlled, leading to the formation of stereoregular polymers. rsc.orgacs.org

Chain Termination and Transfer: In controlled polymerizations, chain termination and transfer reactions are minimized. However, in conventional polymerizations, these processes limit the molecular weight of the polymer. Mechanistic investigations of related rhodium-catalyzed reactions provide insights into potential termination pathways. For instance, β-hydride elimination is a common termination pathway in olefin polymerization with many transition metal catalysts. While less prevalent in the controlled systems discussed, it can occur under certain conditions.

The table below outlines the key mechanistic steps in rhodium-catalyzed polymerization.

Table 3: Key Mechanistic Steps in Rhodium-Catalyzed Polymerization

StepDescriptionSignificance
InitiationFormation of the active rhodium-alkyl or rhodium-vinyl species from the precursor.Determines the number of growing polymer chains.
PropagationCoordination of the monomer followed by insertion into the Rh-C bond.Leads to chain growth and determines polymer microstructure.
Chain TransferTransfer of the growing polymer chain to a monomer, co-catalyst, or solvent.Limits molecular weight; can be harnessed for specific end-group functionalization.
TerminationDeactivation of the growing polymer chain (e.g., via β-hydride elimination).Limits molecular weight.

Structural and Spectroscopic Insights into Chlorobis Cyclooctene Rhodium Dimer and Its Active Species

X-ray Crystallographic Studies of Chlorobis(cyclooctene)rhodium Dimer and its Derivatives

The molecular structure of this compound reveals a dimeric nature where two rhodium atoms are bridged by two chloride ions. wikipedia.org Each rhodium atom is also coordinated to two cyclooctene (B146475) (coe) ligands. wikipedia.org The coordination geometry around each rhodium(I) center is generally described as square planar, a common geometry for d⁸ metal complexes. rsc.org

The rhodium centers, the bridging chlorine atoms, and the carbon-carbon double bonds of the cyclooctene ligands lie roughly in the same plane. The cyclooctene ligands are bound to the rhodium atom through their C=C double bonds in a side-on fashion. This interaction involves the donation of π-electron density from the alkene to the metal and back-donation from the metal d-orbitals to the π* antibonding orbitals of the alkene.

Derivatives of the dimer, formed by the substitution of the cyclooctene ligands with other ligands such as phosphines, can exhibit different coordination geometries and nuclearities (monomeric vs. dimeric). For example, reaction with tertiary phosphines can lead to the formation of square planar rhodium(II) complexes. researchgate.net The specific geometry and bond parameters can be influenced by the steric and electronic properties of the incoming ligands.

Selected Crystallographic Data for Rhodium Complexes
ComplexCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)
[(η⁵-C₅ᵗBu₃H₂)Rh(η⁵-C₅H₅)]BF₄MonoclinicP2₁/cRh-Centroid(Cp): 1.819, 1.795Centroid-Rh-Centroid: 177.2
chloro(cyclo-octa-1,5-diene)[4-dimethylamino-2-methyl(nitroso)benzene-N′]rhodium(I)TriclinicNot specifiedNot specifiedNot specified

Data for the specific this compound was not available in the search results, so data for representative rhodium complexes is provided for illustrative purposes. rsc.orgwikipedia.org

In the solid state, the dimeric units of this compound are packed together through these non-covalent interactions. The bulky and flexible cyclooctene ligands play a crucial role in determining the packing motif. The analysis of crystal packing can reveal how molecules orient themselves to maximize attractive interactions and minimize steric repulsion. Understanding these interactions is important as they can influence the physical properties of the solid, such as its solubility and reactivity in the solid state.

The frequency and geometry of different intermolecular contacts can be analyzed to understand their relative importance in stabilizing the crystal lattice. bohrium.comrsc.org For instance, the analysis of a large number of crystal structures has shown that even weak C-H···halogen interactions can occur more frequently than expected by random chance, indicating their role in crystal stabilization. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. It is particularly valuable for elucidating reaction mechanisms by allowing for the direct observation of intermediates and the study of dynamic processes.

In situ NMR studies, where the reaction is monitored directly in the NMR tube, are instrumental in identifying transient species that are formed during a catalytic cycle. By acquiring NMR spectra at various time points or temperatures, it is possible to observe the appearance and disappearance of signals corresponding to starting materials, intermediates, and products.

For reactions involving this compound, the lability of the cyclooctene ligands allows for the ready formation of catalytically active species upon addition of substrates and other ligands. wikipedia.org In situ NMR can be used to characterize these active species, which may be monomeric or dimeric rhodium complexes containing the substrate and/or other ligands. For example, in rhodium-catalyzed 1,4-addition reactions, arylrhodium, oxa-π-allylrhodium, and hydroxorhodium intermediates have been proposed and in some cases observed.

While transition states are by definition not directly observable due to their fleeting nature, information about their structure and energetics can be inferred from kinetic data obtained through NMR, as well as from the study of closely related stable complexes that mimic the proposed transition state geometry.

The cyclooctene ligands in this compound are known to be labile and can be easily displaced by other ligands. wikipedia.org NMR spectroscopy is an excellent technique for studying these ligand exchange processes. By using variable-temperature NMR experiments, it is possible to study the kinetics and thermodynamics of ligand exchange.

For example, the exchange between coordinated and free cyclooctene can be monitored, as can the displacement of cyclooctene by other ligands such as phosphines or substrates. The rate of exchange can provide insights into the strength of the rhodium-ligand bond.

Furthermore, NMR can provide detailed information about the interaction between the rhodium center and the substrate. Changes in the chemical shifts and coupling constants of the substrate upon coordination to the rhodium can reveal the mode of binding and the electronic effects of the metal on the substrate. Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can be used to establish through-bond and through-space correlations, providing a detailed picture of the structure of the rhodium-substrate complex in solution.

Representative NMR Data for Rhodium Complexes
ComplexNucleusSolventChemical Shift (ppm)Coupling Constants (Hz)
[Rh(¹³COCH₃)(¹³CO)₃(PiPr₃)]³¹Pd₈-thf--
[Rh(¹³COCH₃)(¹³CO)₂(PiBu₃)₂]³¹Pd₈-toluene--

Specific NMR data for this compound was not available in the search results, so data for related rhodium carbonyl phosphine (B1218219) complexes is provided to illustrate the type of data obtained. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. otago.ac.nz These techniques can provide valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

For this compound, IR and Raman spectroscopy can be used to study the coordination of the cyclooctene ligand to the rhodium center. The C=C stretching vibration of the cyclooctene ligand is a particularly useful diagnostic tool. Upon coordination to the rhodium atom, the frequency of the C=C stretch is expected to decrease compared to that of the free ligand. This shift is a consequence of the back-donation of electron density from the metal to the π* orbitals of the alkene, which weakens the C=C bond.

The magnitude of this shift can provide an indication of the strength of the rhodium-alkene bond. By comparing the vibrational spectra of the dimer with those of its derivatives containing different ligands, it is possible to study the electronic effects of the other ligands on the rhodium-cyclooctene interaction.

Vibrational spectroscopy can also be used to characterize other ligands in rhodium complexes, such as carbonyl (CO) ligands, which have very strong and characteristic IR absorptions. The frequency of the C-O stretch can provide information about the electronic environment of the rhodium center.

Probing Carbonyl and Hydride Ligands in Catalytic Cycles

Infrared (IR) spectroscopy is a powerful tool for identifying and characterizing key intermediates in catalytic cycles involving rhodium complexes, particularly those containing carbonyl (CO) and hydride (H) ligands. The stretching frequencies of these ligands are highly sensitive to the electronic environment of the rhodium center, providing valuable information about the structure and bonding of the active species.

In the context of hydroformylation, a crucial industrial process, rhodium-carbonyl hydride complexes are key intermediates. rsc.org For instance, the active catalyst precursor [HRh(CO)₄] is generated from a rhodium source under a carbon monoxide and hydrogen atmosphere. rsc.org The dissociation of a carbonyl ligand from this 18-electron complex yields the 16-electron species [HRh(CO)₃], which is a key player in the catalytic cycle. rsc.org

Theoretical and experimental studies have been conducted to characterize rhodium carbonyl hydride species. dtic.mil Calculations have shown that a bent rhodium carbonyl hydride is significantly more stable than a rhodium formyl species, which has been proposed as a possible intermediate in CO and CO₂ hydrogenation. dtic.mil This theoretical insight helps explain the experimental difficulty in observing the formyl species. dtic.mil The Rh-H and C-O stretching frequencies in the IR spectrum are diagnostic of the structure of these intermediates. dtic.mil For example, theoretical calculations predicted that the Rh-H stretching frequency should be considerably lower than the C-O stretching frequency in the rhodium carbonyl hydride species. dtic.mil

During catalytic reactions, the formation of various rhodium carbonyl and hydride species can be monitored using in-situ IR spectroscopy. For example, in the hydroformylation of alkenes, the appearance of acyl rhodium tetracarbonyl complexes, such as [(CH₃)₃CCH₂CH₂C(O)Rh(CO)₄], can be detected by their characteristic carbonyl stretching frequencies. rsc.org The table below summarizes the IR vibrational bands for this specific acyl complex.

Vibrational Band (cm⁻¹)Assignment
1969ν(CO)
2020ν(CO)
2037ν(CO)
2110ν(CO)

This table shows the pure component spectrum of the acyl rhodium tetracarbonyl complex [(CH₃)₃CCH₂CH₂C(O)Rh(CO)₄] as identified by peak group analysis of in-situ FTIR spectra. rsc.org

Monitoring Catalyst Evolution and Deactivation via IR Spectroscopic Signatures

In-situ IR spectroscopy is also invaluable for monitoring the evolution of the catalyst throughout a reaction and identifying deactivation pathways. nih.gov Changes in the IR spectrum can indicate the conversion of the initial catalyst precursor into various active and inactive species.

For example, when using [Rh(acac)(CO)₂] as a precursor in the absence of phosphorus ligands under hydroformylation conditions, in-situ FTIR spectroscopy reveals its conversion to the polynuclear rhodium carbonyl clusters [Rh₄(CO)₁₂] and subsequently to [Rh₆(CO)₁₆]. dp.tech The rate of this decomposition is influenced by factors such as temperature and the partial pressure of carbon monoxide. dp.tech

Catalyst deactivation can manifest as a decrease in the reaction rate over time. nih.gov In some rhodium-catalyzed reactions, this deactivation has been linked to the formation of catalytically inactive species. For instance, in propargylic C-H activation, a catalytically inactive rhodium(III) σ-vinyl species was identified as the cause of catalyst deactivation. nih.gov The formation of this species occurs irreversibly, leading to the irretrievable deactivation of the rhodium catalyst. nih.gov

Undesirable solid-state reactions between rhodium oxide and the support material, such as γ-Al₂O₃, can also lead to catalyst deactivation, particularly at high temperatures in an oxidizing atmosphere. acs.org The incorporation of Rh³⁺ species into the bulk support structure renders them difficult to reduce to the active metallic state. acs.org

The table below provides examples of rhodium carbonyl clusters observed during catalyst evolution and their characteristic IR spectroscopic signatures.

Rhodium Carbonyl ClusterCharacteristic ν(CO) Bands (cm⁻¹)
[Rh₄(CO)₁₂]~2075, 2044, 1885
[Rh₆(CO)₁₆]~2075, 2025, 1800

This table presents typical IR stretching frequencies for common rhodium carbonyl clusters that can be formed during the evolution of a rhodium-based catalyst system.

Mass Spectrometry (MS) Techniques in Catalyst Characterization

Mass spectrometry has emerged as a powerful analytical technique for the characterization of catalytic systems, offering high sensitivity and the ability to analyze complex mixtures. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Active Species Identification

Electrospray ionization mass spectrometry (ESI-MS) is a particularly soft ionization technique that allows for the direct observation of charged and neutral species in solution, making it ideal for identifying reactive intermediates in catalytic cycles. nih.govnih.gov ESI-MS can be used to monitor catalytic reactions in real-time, providing insights into the temporal evolution of different species. nih.govresearchgate.net

In the study of rhodium-catalyzed reactions, ESI-MS has been successfully employed to detect key intermediates that were previously only inferred from theoretical calculations. nih.gov For example, in the rhodium(I)-catalyzed [2+2+2] cycloaddition of alkynes, ESI-MS online monitoring enabled the detection of all the intermediates in the catalytic cycle for the first time. nih.gov This direct observation provided strong support for the proposed mechanistic pathway. nih.gov

The ability of ESI-MS to detect a wide range of species in a catalytic mixture, including reactants, products, intermediates, and decomposition products, makes it a valuable tool for dissecting complex reaction networks. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by inducing the fragmentation of selected ions. wikipedia.org The resulting fragmentation pattern is characteristic of the ion's structure and can be used to confirm the identity of proposed intermediates. nih.gov

In the context of rhodium catalyst characterization, MS/MS is used to support the structural assignments of ions detected by ESI-MS. nih.gov By isolating a specific ion and subjecting it to collision-induced dissociation (CID), a unique fragmentation spectrum is generated. wikipedia.org Analysis of the fragment ions allows for the elucidation of the connectivity and composition of the original complex. libretexts.orgchemguide.co.uk

For instance, in the study of fused nitrogen-containing ring systems, tandem mass spectrometry revealed complex fragmentation patterns, including cross-ring cleavages, which provided detailed structural information. nih.gov Similarly, the fragmentation of organometallic complexes can be systematically analyzed to understand the bonding and stability of different ligands. libretexts.org The stability of a fragment ion often dictates the intensity of its corresponding peak in the mass spectrum, with more stable ions typically yielding more intense signals. chemguide.co.uk

The combination of ESI-MS for the identification of catalytic species and MS/MS for their structural confirmation provides a powerful approach for gaining a deep understanding of the mechanisms of rhodium-catalyzed reactions.

Computational and Theoretical Approaches to Chlorobis Cyclooctene Rhodium Dimer Catalysis

Computational chemistry provides powerful tools for understanding the intricate mechanisms of catalysis involving chlorobis(cyclooctene)rhodium dimer. Theoretical methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), offer insights into reaction pathways, catalyst stability, and ligand effects that are often difficult to obtain through experimental means alone.

Emerging Research Areas and Future Perspectives on Chlorobis Cyclooctene Rhodium Dimer

Heterogenization and Immobilization Strategies for Recyclable Catalysis

The transition from homogeneous to heterogeneous catalysis is a critical step towards more sustainable and economically viable chemical processes. The primary motivation is the simplification of catalyst-product separation, which allows for the recovery and reuse of the expensive rhodium metal. Research in this area is actively pursuing the anchoring of rhodium species derived from chlorobis(cyclooctene)rhodium dimer onto various solid supports.

Anchoring on Solid Supports and Nanomaterials

The immobilization of rhodium complexes onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis. A variety of materials have been explored as supports, each offering distinct advantages.

Polymer Supports: Macroporous polymers have proven to be excellent supports for heterogenizing rhodium catalysts. These highly cross-linked structures possess a permanent pore system that allows for efficient access of reactants to the catalytic sites, irrespective of the solvent's swelling ability. This robustness permits the use of a wide range of solvents, including polar protic ones. For instance, a cationic diphosphine rhodium catalyst, prepared from a rhodium precursor, was covalently immobilized into a macroporous polymer. This polymer-supported catalyst demonstrated high efficacy in olefin hydrogenation and could be easily recovered by filtration and reused.

Silica (B1680970) and Mesoporous Materials: Silica-based materials are another important class of supports due to their high surface area, tunable pore size, and thermal stability. Rhodium-N-heterocyclic carbene (NHC) hybrid silica materials have been developed as recyclable catalysts for [2+2+2] cycloaddition reactions. These materials can be prepared via sol-gel processes or by grafting onto the silica surface. The resulting catalysts have shown excellent yields for cycloadducts over multiple cycles, with simple filtration being sufficient for catalyst recovery.

Covalent Triazine Frameworks (CTFs): CTFs are a class of porous organic polymers with high thermal and chemical stability, making them promising supports for catalytic applications. Rhodium complexes have been immobilized onto bipyridine-based CTFs. These heterogenized catalysts have exhibited excellent activity in the transfer hydrogenation of various N-heterocycles and, importantly, have shown high stability and recyclability. The potential for implementing these CTF-supported catalysts in continuous flow synthesis further enhances their appeal for industrial applications. wiley-vch.de

Magnetic Nanoparticles: The use of magnetic nanoparticles as catalyst supports offers a convenient method for catalyst separation through the application of an external magnetic field. While the direct immobilization of this compound on magnetic nanoparticles is an active area of research, studies on related rhodium complexes have demonstrated the feasibility of this approach. For example, rhodium nanoparticles have been stabilized on magnetic nanoparticles, creating a magnetically recoverable catalyst for various organic transformations. The ease of separation and potential for reuse make this a highly attractive strategy for developing sustainable catalytic systems. hw.ac.uknih.govresearchgate.netresearchgate.net

Design of Robust Heterogeneous Catalysts Derived from [RhCl(COE)₂]₂

Robust catalysts are designed to minimize leaching of the active metal species into the reaction mixture, which is a common issue with supported catalysts. Covalent bonding of the rhodium complex to the support is one effective strategy. For instance, rhodium-NHC complexes can be covalently linked to silica, resulting in a stable catalyst that can be recycled multiple times without significant loss of activity.

Another approach involves the use of strong electrostatic interactions. For example, anionic rhodium complexes can be immobilized on cationic polymer supports. This method has been shown to result in low levels of catalyst leaching and sustained catalytic activity over repeated uses.

The development of porous organic polymers as catalyst supports allows for the precise tuning of the catalyst's microenvironment. By incorporating specific functional groups into the polymer framework, it is possible to influence the catalyst's performance. These porous polymer-supported catalysts can exhibit high activity and be recycled effectively, contributing to more sustainable chemical processes. rsc.orgmdpi.com

Flow Chemistry and Continuous Processing Applications

Flow chemistry, utilizing microreactors and other continuous flow systems, offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability. The integration of catalysts derived from this compound into these systems is a promising area of research.

Integration of this compound in Microreactor Systems

Microreactors, with their high surface-area-to-volume ratio, enable rapid heat and mass transfer, leading to more efficient and selective reactions. Homogeneous catalysts derived from this compound can be used in microreactor systems for reactions such as hydroformylation. ncsu.edu Automated microscale flow chemistry platforms have been developed for the rapid screening and optimization of ligands and catalysts in such reactions. ncsu.edu These systems allow for a large number of experiments to be conducted with minimal reagent consumption. ncsu.edu

The true potential of flow chemistry, however, is realized with the use of heterogeneous catalysts. Immobilized rhodium catalysts, such as those supported on polymers or silica, can be packed into columns or coated on the walls of microreactors. This allows for the continuous processing of reactants over the catalytic bed, with the product stream being free of the catalyst. This setup simplifies product purification and allows for the long-term, continuous operation of the reactor. beilstein-journals.org

Enhanced Reaction Control and Scalability in Flow Reactors

Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is often difficult to achieve in batch reactors, especially for highly exothermic or fast reactions. The ability to fine-tune these parameters in a flow system allows for the optimization of reaction conditions to maximize yield and selectivity while minimizing the formation of byproducts.

A key advantage of flow chemistry is its scalability. Scaling up a reaction in a batch process often requires a complete redesign of the reactor and can lead to issues with heat and mass transfer. In contrast, scaling up a flow process can be as simple as running the reactor for a longer period or by "numbering-up," which involves using multiple reactors in parallel. This makes flow chemistry a highly attractive approach for the industrial production of chemicals. Robust heterogeneous catalysts derived from precursors like this compound are particularly well-suited for scalable continuous flow processes. nih.govresearchgate.net

Development of Sustainable and Environmentally Benign Catalytic Processes

The principles of green chemistry are increasingly guiding the development of new catalytic processes. The use of catalysts derived from this compound is contributing to this trend in several ways.

Furthermore, the use of environmentally benign solvents is a key aspect of green chemistry. Research has shown that polymer-supported rhodium catalysts can function effectively in greener solvents, such as ethanol (B145695). This is a significant advantage over many traditional catalytic systems that rely on volatile and often toxic organic solvents.

The high efficiency and selectivity of rhodium-catalyzed reactions, especially when conducted in well-designed flow systems, also contribute to their sustainability. By maximizing the conversion of reactants to the desired product, these processes minimize the generation of waste. The development of catalytic processes that can operate under milder conditions, such as lower temperatures and pressures, further enhances their environmental credentials by reducing energy consumption. wiley-vch.deresearchgate.net

Utilization in Aqueous Media and Alternative Solvents

Traditionally, many rhodium-catalyzed reactions are conducted in organic solvents. However, there is a growing interest in utilizing aqueous media and other alternative solvents to reduce the environmental impact of chemical processes.

Recent advancements have demonstrated the potential of rhodium-catalyzed reactions in water. For instance, the use of a "designer" surfactant, polyethyleneglycol ubiquinol (B23937) sebacate (B1225510) (PQS), has enabled rhodium-catalyzed asymmetric conjugate additions of arylboronic acids to enones to be performed in water at room temperature. nih.gov In this system, a nonracemic BINAP ligand is covalently attached to the surfactant, and rhodium(I) is inserted to form a catalyst-tethered amphiphile. nih.gov This approach not only facilitates the reaction in an aqueous environment but also allows for the recycling of the catalyst in the reaction vessel. nih.gov

The use of supercritical carbon dioxide (scCO2) as an extraction agent for product separation and catalyst recycling is another promising green approach. researchgate.net This technique is particularly effective for the separation of non-polar products from a polar catalyst phase, offering a non-toxic and non-flammable alternative to traditional solvent-based extractions. researchgate.net The hydroformylation of 1-octene (B94956) using a sulfonated phosphorus catalyst is a notable example of the potential of this recycling method. researchgate.net

Theoretical studies, such as those employing density functional theory (DFT), have been used to investigate the role of water in rhodium-catalyzed reactions. For example, in the hydroarylation of fullerenes with organoboron compounds, calculations have shown that the coordination of a water molecule to the rhodium center is a key step in the catalytic cycle. researchgate.net

Minimization of Waste and Energy Consumption in Rhodium-Catalyzed Reactions

Minimizing waste and energy consumption are critical aspects of green chemistry. Rhodium catalysts, including those derived from this compound, offer advantages in this regard as many reactions can be carried out under mild conditions, which helps to reduce energy usage. catalysis.blog Furthermore, the ability to recover and reuse these expensive catalysts is economically and environmentally beneficial. catalysis.blog

Several strategies are being explored to minimize waste in rhodium-catalyzed processes:

Catalyst Recycling: The development of recyclable catalyst systems is a primary focus. Fluorous biphasic separation is one such method that has been successfully applied to the recycling of rhodium-based hydrosilylation catalysts. acs.org In this approach, a fluorous version of Wilkinson's catalyst can be efficiently recovered and reused. acs.org Another strategy involves the use of microchannel reactors for the oxidative recovery of rhodium from spent catalysts, which has been shown to be highly effective and environmentally friendly. mdpi.com

High-Turnover Catalysis: Research is also directed towards developing catalysts with very high turnover numbers (TONs), which means that a very small amount of catalyst can produce a large amount of product, thereby reducing waste. For instance, in-situ kinetic studies of rhodium(II)-catalyzed C-H functionalization have led to the achievement of very high catalyst turnover numbers. nih.gov

Tandem and Cascade Reactions: Designing reactions where multiple chemical transformations occur in a single step, known as tandem or cascade reactions, is an effective way to reduce waste and improve efficiency. ntnu.edu.twcitedrive.com These reactions eliminate the need for isolating and purifying intermediate products, which saves time, resources, and reduces solvent usage.

New Frontiers in Enantioselective Catalysis with Rhodium Cyclooctene (B146475) Precursors

The synthesis of single-enantiomer chiral molecules is of utmost importance, particularly in the pharmaceutical and agrochemical industries. This compound is a valuable precursor for the development of chiral catalysts for enantioselective transformations.

Exploration of Novel Chiral Ligand Architectures

The key to successful enantioselective catalysis lies in the design of the chiral ligand that coordinates to the metal center. The easily displaceable cyclooctene ligands in this compound make it an ideal starting material for the synthesis of a wide range of chiral rhodium catalysts by introducing novel chiral ligands. wikipedia.org

Recent research has focused on the development of several new classes of chiral ligands for rhodium-catalyzed enantioselective reactions:

Planar Chiral Ligands: Planar chiral dibenzo[a,e]cyclooctatetraenes (dbCOTs) have been developed as effective ligands for rhodium(I)-catalyzed 1,4- and 1,2-arylation reactions, leading to the formation of tertiary and quaternary stereogenic centers with excellent enantioselectivities (up to >99% ee). lu.se Another novel planar-chiral rhodium(III) catalyst with a sterically demanding cyclopentadienyl (B1206354) ligand has been synthesized and applied to the enantioselective synthesis of dihydroisoquinolones. nih.gov

Chiral Cyclopentadienyl (Cp) Ligands: Chiral cyclopentadienyl rhodium (CpRh) complexes have emerged as powerful catalysts for asymmetric C-H functionalization reactions. thieme-connect.dethieme-connect.de Researchers are actively designing and synthesizing new chiral Cp ligands to improve the stereocontrol in these transformations. thieme-connect.dethieme-connect.de

P-Donor and N-Heterocyclic Carbene (NHC) Ligands: Phosphines and other P-donor ligands have a long history in rhodium catalysis. nih.gov More recently, N-heterocyclic carbene (NHC) ligands have gained prominence due to their strong electron-donating properties, which can enhance the catalytic activity in reactions involving oxidative addition. nih.gov

Tetrahydropentalene Ligands: 2,5-Disubstituted 1,3a,4,6a-tetrahydropentalene ligands have been investigated for their ability to induce chiral discrimination in rhodium(I) catalysis. acs.org

The following table summarizes some of the novel chiral ligands used with rhodium precursors like this compound and their applications in enantioselective catalysis.

Chiral Ligand TypeExample ApplicationReference
Planar Chiral Dibenzo[a,e]cyclooctatetraenesAsymmetric 1,4- and 1,2-arylation lu.se
Planar Chiral CyclopentadienylEnantioselective synthesis of dihydroisoquinolones nih.gov
Chiral Cyclopentadienyl (Cp)Asymmetric C-H functionalization thieme-connect.dethieme-connect.de
2,5-Disubstituted 1,3a,4,6a-tetrahydropentalenesChiral discrimination in Rh(I) catalysis acs.org

Tandem and Cascade Reactions Utilizing Rhodium(I) Catalysis

Tandem and cascade reactions catalyzed by rhodium(I) complexes, often generated in situ from precursors like this compound, represent a powerful strategy for the efficient construction of complex molecular architectures. ntnu.edu.twcitedrive.com These reactions allow for the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single operation, proceeding under mild conditions. ntnu.edu.twcitedrive.com

Several types of tandem and cascade reactions have been developed:

Addition-Cyclization Reactions: Rhodium-catalyzed tandem addition-cyclization of alkynylimines with organoboron or organozinc reagents provides access to complex cyclobutyl and cyclopentyl amines. researchgate.netelsevierpure.com This process involves a 1,2-carbometalation of the alkyne followed by an intramolecular cyclization. elsevierpure.com

Hydroformylation-Based Tandem Reactions: Tandem processes involving hydroformylation, such as hydroformylation-hydrogenation, have been developed to convert alkenes into chain-elongated linear alcohols in a one-pot, two-step process. researchgate.net

Orthogonal Tandem Catalysis: An orthogonal tandem catalysis involving Au(I)-hydroacyloxylation and Rh(I)-hydroformylation has been reported, demonstrating the compatibility of two different metal catalysts in a single reaction vessel to synthesize functionalized heterocyclic compounds. rsc.org

Rearrangement Cascades: Rhodium(II) catalysts have been shown to mediate cascade reactions of triazoles with organoselenium compounds, leading to the formation of dihydropyrroles through a sequence of sigmatropic rearrangement and radical cyclization. nih.gov

Meyer-Schuster Rearrangement and Asymmetric 1,4-Addition: A one-pot tandem Au/Rh-catalyzed synthesis of enantioenriched β-disubstituted ketones has been achieved starting from racemic propargyl alcohols, showcasing the compatibility of two different metal complexes. acs.org

The development of these sophisticated tandem and cascade reactions highlights the versatility of rhodium catalysis and its potential for streamlining complex organic syntheses.

Q & A

Q. How can researchers optimize ligand design to enhance the dimer’s catalytic lifetime in allylic amination?

  • Methodological Answer : Screen sterically hindered ligands (e.g., Josiphos) to prevent Rh aggregation. Use Hammett plots to correlate ligand electronics with turnover frequency (TOF). A study showed TOF increases from 10 h⁻¹ to 50 h⁻¹ with electron-donating substituents .

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